molecular formula C12H11NO2 B2804089 (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid CAS No. 205884-12-4

(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid

Cat. No. B2804089
CAS RN: 205884-12-4
M. Wt: 201.225
InChI Key: YEDWQKRESZUTAZ-VOTSOKGWSA-N
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Description

“(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” is a chemical compound with the molecular formula C12H11NO2 . It is an indole derivative that contains a double bond between the third and fourth carbon atoms of the acrylic acid group .


Molecular Structure Analysis

The molecular structure of “(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” consists of 12 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 201.22124 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid” are not fully available. The molecular weight is 201.22124 . The exact values for density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Corrosion Inhibition

One notable application of related acrylic acid derivatives is in the field of corrosion inhibition. For instance, research on the corrosion behavior of iron coated with self-assembled films of related compounds has shown that these films can spontaneously form on the iron surface, offering protection against corrosion. The inhibition ability of the films was enhanced with longer immersion times in the solution, demonstrating their potential in protecting metal surfaces from corrosive environments (Zhang Zhe et al., 2009).

Organic Synthesis and Catalysis

In organic synthesis, certain derivatives of "(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid" have been employed as intermediates in the stereoselective synthesis of biologically relevant compounds. For example, L-proline catalyzed reactions have been used for the stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, providing a pathway to produce highly substituted carbazoles, γ-carbolines, and prenostodione, which are important in medical research and drug development (Soumen Biswas et al., 2013).

Material Science and Polymer Chemistry

Research in material science has utilized related compounds for the development of new polymeric materials with specific properties. For instance, studies on poly(3-thiophen-3-yl-acrylic acid) have provided insights into the structural and electronic properties of this new polythiophene derivative, which is soluble in polar solvents. Theoretical and experimental studies have helped in predicting and confirming the polymer's structure and electronic properties, showcasing its potential applications in electronics and materials science (O. Bertran et al., 2008).

Biotechnology and Microbial Engineering

In biotechnology, derivatives of "(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid" have been explored for the development of transcriptional sensors for detecting heterologous production of acrylic acid in microbial hosts. Such sensors facilitate rapid and easy detection of in vivo acrylic acid production, enabling the optimization of microbial production processes for this important industrial chemical. The development of an AA-biosensor exemplifies the application of these compounds in enhancing microbial production systems for "green" acrylic acid (Sarada S. Raghavan et al., 2019).

properties

IUPAC Name

(E)-3-(1-methylindol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDWQKRESZUTAZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid

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